4-Amino-azepane-1-carboxylic acid tert-butyl ester oxalate
Overview
Description
4-Amino-azepane-1-carboxylic acid tert-butyl ester oxalate is a chemical compound with significant applications in various fields of scientific research. This compound is known for its unique structure, which includes an azepane ring, an amino group, and a tert-butyl ester group.
Preparation Methods
The synthesis of 4-Amino-azepane-1-carboxylic acid tert-butyl ester oxalate typically involves the reaction of azepane derivatives with tert-butyl esters. One common method includes the treatment of free amino acids with bis(trifluoromethanesulfonyl)imide in tert-butyl acetate, which directly affords tert-butyl esters with free amino groups in good yields . Industrial production methods may involve multicomponent heterocyclization reactions to prepare various compounds with azepane scaffolds .
Chemical Reactions Analysis
4-Amino-azepane-1-carboxylic acid tert-butyl ester oxalate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of nickel (Ni) or rhodium (Rh) catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
4-Amino-azepane-1-carboxylic acid tert-butyl ester oxalate is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is utilized in the production of various chemical intermediates and reference standards
Mechanism of Action
The mechanism by which 4-Amino-azepane-1-carboxylic acid tert-butyl ester oxalate exerts its effects involves interactions with specific molecular targets and pathways. The azepane ring and amino group play crucial roles in binding to enzymes and receptors, thereby modulating their activity. The tert-butyl ester group may enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
4-Amino-azepane-1-carboxylic acid tert-butyl ester oxalate can be compared with other azepane derivatives and tert-butyl esters. Similar compounds include:
Azepane derivatives: These compounds share the azepane ring structure and may have different functional groups attached.
Tert-butyl esters: These compounds contain the tert-butyl ester group and can vary in their core structures.
The uniqueness of this compound lies in its combination of the azepane ring, amino group, and tert-butyl ester group, which confer specific chemical and biological properties .
Properties
IUPAC Name |
tert-butyl 4-aminoazepane-1-carboxylate;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.C2H2O4/c1-11(2,3)15-10(14)13-7-4-5-9(12)6-8-13;3-1(4)2(5)6/h9H,4-8,12H2,1-3H3;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQSSUOMIHJTQRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)N.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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